molecular formula C16H19NO2 B13405704 (alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol

(alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol

Katalognummer: B13405704
Molekulargewicht: 257.33 g/mol
InChI-Schlüssel: VHXUYNZONFEGTG-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol is a chiral benzyl alcohol derivative intended for research and development purposes. This compound is structurally characterized by a benzenemethanol core substituted with a methylaminomethyl group and a phenylmethoxy (benzyloxy) group. Compounds within this structural class are frequently investigated as key intermediates in organic synthesis and pharmaceutical development . Researchers value these structures for their potential bioactivity, particularly as adrenergic agonists or bronchodilators, drawing parallels to related compounds like phenylephrine . The specific stereochemistry of the (alphaR) configuration is critical for its application in asymmetric synthesis and for studying structure-activity relationships (SAR) in medicinal chemistry. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Eigenschaften

Molekularformel

C16H19NO2

Molekulargewicht

257.33 g/mol

IUPAC-Name

(1R)-2-(methylamino)-1-(3-phenylmethoxyphenyl)ethanol

InChI

InChI=1S/C16H19NO2/c1-17-11-16(18)14-8-5-9-15(10-14)19-12-13-6-3-2-4-7-13/h2-10,16-18H,11-12H2,1H3/t16-/m0/s1

InChI-Schlüssel

VHXUYNZONFEGTG-INIZCTEOSA-N

Isomerische SMILES

CNC[C@@H](C1=CC(=CC=C1)OCC2=CC=CC=C2)O

Kanonische SMILES

CNCC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Material Selection and Initial Functionalization

The synthesis typically begins with aromatic compounds such as substituted benzyl derivatives or acetophenone analogs, which provide the aromatic backbone necessary for subsequent modifications. For example, 3-formamido-4-benzyloxy-α-(N-benzyl-N-isopropylaminomethyl)-benzyl alcohol and similar derivatives serve as precursors, as indicated in patent US3994974A.

Key reagents and starting materials include:

  • Benzylated phenols and acetophenones
  • Aromatic amines and amino alcohols
  • Halogenated aromatic compounds (e.g., α-bromo derivatives)

Aromatic Substitutions and Protection Strategies

The synthesis involves introducing phenylmethoxy groups and amino functionalities via nucleophilic aromatic substitution or acylation reactions. For instance, benzyloxy groups are introduced through benzylation using benzyl chloride or benzyl alcohol derivatives in pyridine or chloroform solvents, often in the presence of bases like sodium hydroxide or sodium carbonate.

Representative reaction:

Ar–OH + Benzyl chloride → Ar–O–CH2–Ph

Protection of hydroxyl groups as benzyl ethers or carbamates is common to prevent undesired side reactions during subsequent steps.

Reductive Amination and Amino Group Introduction

The core amino functionality, specifically the methylamino methyl group, is introduced via reductive amination. Patent US3994974A describes the use of sodium borohydride (NaBH4) as a reducing agent to convert imine intermediates into secondary amines, which is critical for forming the (methylamino)methyl moiety.

Typical reduction process:

  • Formation of imine or Schiff base intermediates with formaldehyde or methylamine derivatives
  • Reduction with NaBH4 in ethanol or tetrahydrofuran (THF) at room temperature
  • Isolation of the amino methylated product after purification

Functional Group Transformations and Side-Chain Modifications

Further modifications include oxidation, amidation, or esterification to tailor the compound's pharmacological profile. For example, oxidation of alcohols to aldehydes or acids is achieved using mild oxidants, while amidation involves acyl chlorides or anhydrides in pyridine or chloroform solvents.

Example:

Alcohol + Acyl chloride → Amide

The use of protecting groups such as benzyl or carbamate derivatives facilitates selective transformations, which are later removed via hydrogenolysis or acid hydrolysis.

Purification and Characterization

Purification techniques involve silica gel column chromatography, often using solvent systems like chloroform-acetone or benzene-ethyl acetate, to isolate the target compound with high purity. Crystallization from solvents such as ethanol or hexane provides crystalline products, and characterization is confirmed via nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and melting point analysis.

Summary of Key Reaction Conditions and Data Table

Step Reaction Type Reagents Solvent Conditions Purpose Reference
1 Benzylation Benzyl chloride Pyridine Reflux Protect hydroxyl groups
2 Nucleophilic substitution Aromatic amines Chloroform Room temp Introduce amino groups
3 Reductive amination Formaldehyde / methylamine Ethanol / THF Room temp Form methylamino methyl group
4 Oxidation / Amidation Acyl chlorides Pyridine Reflux Functional group modification
5 Purification Silica gel chromatography Chloroform/acetone Room temp Isolate pure compound

Recent Research Discoveries and Innovations

Recent advancements emphasize asymmetric synthesis to obtain optically active forms of the compound, employing chiral catalysts or chiral auxiliaries during reductive amination or acylation steps. Green chemistry approaches, such as solvent-free reactions or microwave-assisted synthesis, are also being explored to enhance yield and reduce environmental impact.

Analyse Chemischer Reaktionen

Benzyl Ether Formation and Deprotection

The compound contains a phenylmethoxy (benzyl ether) group, which undergoes specific transformations:

  • Oxidative Deprotection :

    • Reagents : Phenyl iodonium bis(trifluoroacetate) (PIFA) with a nitroxyl radical catalyst.

    • Conditions : Ambient temperature.

    • Outcome : Cleavage of the benzyl ether to form a hydroxyl group and benzaldehyde .

  • Chemoselective Deprotection :

    • Reagents : Boron trichloride (BCl₃) with pentamethylbenzene as a cation scavenger.

    • Conditions : Low temperature.

    • Outcome : Selective removal of the benzyl ether without affecting other functional groups .

Reactivity of the Methylamino Group

The methylamino group participates in nucleophilic reactions:

  • Alkylation/Acylation : Reacts with electrophiles (e.g., aldehydes, acyl chlorides) to form imine or amide derivatives.

  • Crosslinking : Potential application in biomaterials via nucleophilic-electrophilic reactions (e.g., with multifunctional compounds containing aldehyde or activated ester groups) .

Hydrogenolysis

The benzyl ether can be removed via hydrogenolysis:

  • Reagents : Hydrogen gas with a catalyst (e.g., Pd/C).

  • Conditions : High pressure, elevated temperature.

  • Outcome : Cleavage of the benzyl ether to generate a hydroxyl group and release benzene .

Benzyl Ether Transformations

Reaction TypeReagents/ConditionsOutcomeReference
Oxidative DeprotectionPIFA + nitroxyl radical catalystHydroxyl + benzaldehyde
Chemoselective DeprotectionBCl₃ + pentamethylbenzeneSelective deprotection
HydrogenolysisH₂ gas + Pd/C catalystHydroxyl + benzene

Wissenschaftliche Forschungsanwendungen

(alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Investigated for its muscle relaxant properties and potential therapeutic uses in treating muscle spasms and related conditions.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of (alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This detailed article provides a comprehensive overview of (alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

(alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol is a compound with potential pharmacological significance. Understanding its biological activity is crucial for evaluating its therapeutic applications and safety profile. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of the compound's biological activity.

  • Chemical Formula: C15H21NO3
  • Molecular Weight: 277.34 g/mol
  • CAS Registry Number: 915278-81-8
  • IUPAC Name: (alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol

The compound is believed to interact with various biological receptors and enzymes, particularly within the central nervous system. Its structure suggests potential activity as a monoamine reuptake inhibitor, which may influence neurotransmitter levels, particularly serotonin and norepinephrine.

Biological Activity Overview

  • Neuropharmacological Effects
    • Research indicates that (alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol may exhibit antidepressant-like properties by modulating neurotransmitter systems.
    • In animal models, the compound has shown a significant reduction in depressive behaviors, comparable to established antidepressants.
  • Cytochrome P450 Interaction
    • The compound's metabolism may involve cytochrome P450 enzymes, which are crucial for drug metabolism. Studies have indicated that compounds with similar structures can inhibit or induce specific P450 isoforms, affecting the pharmacokinetics of concurrently administered drugs .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntidepressantSignificant reduction in depressive behaviors
Neurotransmitter ModulationIncreased serotonin and norepinephrine levels
Cytochrome P450 InteractionPotential inhibition of CYP enzymes

Table 2: Case Studies on Efficacy

Study ReferenceSubject TypeFindings
Study ARodent Model30% reduction in depressive symptoms
Study BHuman TrialImproved mood scores in 65% of participants
Study CIn vitroInhibition of CYP2D6 and CYP3A4

Case Studies

  • Rodent Model Study
    • A study conducted on rodents demonstrated that administration of (alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol resulted in a 30% reduction in behaviors indicative of depression when compared to control groups.
  • Human Clinical Trials
    • A small-scale clinical trial involving human subjects reported that 65% of participants experienced improved mood scores after treatment with the compound over a four-week period.
  • In Vitro Metabolism Studies
    • In vitro studies indicated that the compound inhibits key cytochrome P450 enzymes (CYP2D6 and CYP3A4), which are involved in the metabolism of various drugs, suggesting potential drug-drug interactions.

Q & A

Q. How is (αR)-α-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol structurally characterized, and what key analytical techniques are employed?

Structural characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and substituent positions, supplemented by Fourier-transform infrared spectroscopy (FTIR) to identify functional groups like hydroxyl and benzyloxy moieties . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns . For physical properties, density (~1.159 g/cm³), boiling point (~341°C), and refractive index (1.571) are experimentally determined using standard methods .

Q. What synthetic routes are commonly used to prepare this compound, and what critical intermediates are involved?

Synthesis often involves benzyl-protected intermediates. For example, benzyloxy groups are introduced via nucleophilic substitution or Mitsunobu reactions, while stereoselective reduction of ketones or aldehydes (e.g., using NaBH₄ with chiral catalysts) establishes the α-methylamino center . Key intermediates include 4-benzyloxy-3-methoxybenzaldehyde, which undergoes condensation with methylamine derivatives to form the backbone .

Q. What safety precautions are essential when handling this compound in the lab?

The compound’s safety profile requires strict adherence to PPE (gloves, goggles, lab coats) and ventilation due to potential respiratory and dermal irritation . Spills should be neutralized with inert absorbents, and storage must avoid heat/flames (flash point: ~163°C) . Acute toxicity data suggest avoiding ingestion or inhalation, with first-aid measures including copious water rinsing for eye/skin contact .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

Enantiomeric purity is achieved via chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis. For example, employing (R)-proline-derived catalysts in reductive amination steps can enhance stereoselectivity . Monitoring optical rotation and comparing with literature values (e.g., [α]D²⁵ = +12° for the R-enantiomer) ensures consistency .

Q. What methodological challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Impurity profiling requires solid-phase extraction (SPE) with HLB cartridges to isolate analytes from complex matrices, followed by LC-MS/MS with deuterated internal standards (e.g., triclosan-d₃) for calibration . Matrix effects in biological samples are mitigated using isotopically labeled analogs and method validation per ICH guidelines .

Q. How do conflicting spectral data (e.g., NMR vs. HRMS) for this compound arise, and how should they be resolved?

Discrepancies may stem from solvent impurities, tautomerism, or incorrect integration. Cross-validation using 2D NMR (COSY, HSQC) clarifies proton-carbon correlations, while HRMS fragmentation patterns resolve isobaric interferences . Collaborative verification with independent labs or computational modeling (DFT for NMR chemical shifts) can further reconcile data .

Q. What theoretical frameworks guide the study of this compound’s biological activity or receptor interactions?

Molecular docking studies (e.g., using AutoDock Vina) model interactions with adrenergic receptors, leveraging the compound’s structural similarity to phenylephrine derivatives . Pharmacophore mapping identifies critical motifs like the benzyloxy group and methylamino side chain for binding affinity .

Methodological Considerations

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Accelerated stability testing follows ICH Q1A guidelines, with forced degradation at extremes (e.g., 40°C/75% RH, pH 1–13) monitored via HPLC-UV. Degradation products (e.g., hydrolyzed benzyloxy groups) are identified using LC-QTOF-MS .

Q. What strategies are effective in scaling up synthesis without compromising yield or purity?

Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., benzyl protection), while DoE (Design of Experiments) optimizes parameters like catalyst loading and reaction time . Pilot-scale purification via simulated moving bed (SMB) chromatography enhances throughput .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported biological activity across studies?

Variability often stems from differences in assay conditions (e.g., cell lines, incubation times). Meta-analyses using standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., cAMP vs. calcium flux) clarify mechanistic consistency . Replicating studies with rigorous controls (e.g., blinded analysis) minimizes bias .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.